molecular formula C9H9BrN2 B2945332 3-Bromo-1-ethyl-1H-indazole CAS No. 1352489-37-2

3-Bromo-1-ethyl-1H-indazole

Cat. No. B2945332
CAS RN: 1352489-37-2
M. Wt: 225.089
InChI Key: AJPUWQYBIYJJOO-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-1H-indazole is a chemical compound with the molecular formula C9H9BrN2 . It has a molecular weight of 225.09 .


Synthesis Analysis

The synthesis of this compound involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . One specific method involves the synthesis from 1-Methyl-2-phenylindole and N-bromosuccinimide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C9H9BrN2 .


Chemical Reactions Analysis

The chemical reactions involving this compound include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on indazole derivatives, such as 3-Bromo-1-ethyl-1H-indazole, often focuses on their crystal and molecular structures to understand their biological activities better. For instance, studies have synthesized and characterized various nitroindazoles, examining their crystal structures and molecular parameters using X-ray diffraction and NMR spectroscopy. Such analyses are foundational for understanding the properties and potential applications of these compounds in biological systems (Cabildo et al., 2011).

Synthesis and Chemical Reactions

Indazoles are subject to regioselective protection and subsequent amine coupling reactions, crucial for synthesizing novel derivatives with potential therapeutic applications. For example, research has shown that under specific conditions, indazoles can be protected regioselectively at N-2, facilitating further chemical modifications and leading to the production of novel indazole derivatives through reactions like Buchwald couplings (Slade et al., 2009).

Catalysis and Synthetic Applications

The synthesis of 2H-indazoles through copper-catalyzed, one-pot, three-component reactions showcases the utility of indazole derivatives in catalysis and organic synthesis. These reactions involve the formation of C-N and N-N bonds, underlining the versatility of indazoles as intermediates in the synthesis of complex organic molecules (Kumar et al., 2011).

Supramolecular Chemistry

Indazole derivatives also find applications in supramolecular chemistry, where their ability to form diverse supramolecular interactions can be harnessed for various purposes, including catalysis, drug design, and the development of new materials. For instance, research into 1,2,3-triazoles, which can be synthesized from indazoles, has revealed their utility in forming supramolecular assemblies due to their ability to engage in hydrogen and halogen bonding (Schulze & Schubert, 2014).

Safety and Hazards

3-Bromo-1-ethyl-1H-indazole is considered hazardous. It has a GHS06 pictogram with a signal word “Danger”. The hazard statements include H301, and the precautionary statements include P301+P310 .

Future Directions

Indazole-containing derivatives, such as 3-Bromo-1-ethyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They are important building blocks for many bioactive natural products and commercially available drugs . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles .

Mechanism of Action

properties

IUPAC Name

3-bromo-1-ethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPUWQYBIYJJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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